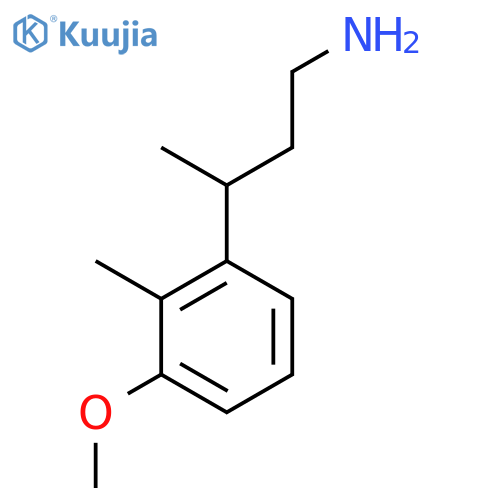

Cas no 1891285-83-8 (3-(3-methoxy-2-methylphenyl)butan-1-amine)

3-(3-methoxy-2-methylphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-methoxy-2-methylphenyl)butan-1-amine

- EN300-1765436

- 1891285-83-8

-

- インチ: 1S/C12H19NO/c1-9(7-8-13)11-5-4-6-12(14-3)10(11)2/h4-6,9H,7-8,13H2,1-3H3

- InChIKey: SLKVSGTXYLLDQL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC(=C1C)C(C)CCN

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(3-methoxy-2-methylphenyl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765436-2.5g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 2.5g |

$2268.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-0.25g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 0.25g |

$1065.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-1.0g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 1g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1765436-1g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-0.5g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 0.5g |

$1111.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-10.0g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 10g |

$4974.0 | 2023-06-03 | ||

| Enamine | EN300-1765436-0.1g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 0.1g |

$1019.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-0.05g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 0.05g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1765436-5.0g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1765436-10g |

3-(3-methoxy-2-methylphenyl)butan-1-amine |

1891285-83-8 | 10g |

$4974.0 | 2023-09-20 |

3-(3-methoxy-2-methylphenyl)butan-1-amine 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

3-(3-methoxy-2-methylphenyl)butan-1-amineに関する追加情報

Introduction to 3-(3-methoxy-2-methylphenyl)butan-1-amine (CAS No. 1891285-83-8)

3-(3-methoxy-2-methylphenyl)butan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1891285-83-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, featuring a butan-1-amine side chain attached to a phenyl ring substituted with both a methoxy group at the 3-position and a methyl group at the 2-position. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(3-methoxy-2-methylphenyl)butan-1-amine consists of a benzene ring with an electron-donating methoxy group at the 3-position and an electron-donating methyl group at the 2-position, enhancing its overall lipophilicity and potential for interaction with biological targets. The presence of the butan-1-amine moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions, further influencing its pharmacological profile. This combination of structural features positions the compound as a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in amine derivatives as pharmacophores due to their ability to modulate various biological pathways. The 3-(3-methoxy-2-methylphenyl)butan-1-amine structure has been investigated for its potential applications in the development of central nervous system (CNS) drugs, where its lipophilic nature and ability to cross the blood-brain barrier are particularly advantageous. Preclinical studies have suggested that this compound may exhibit properties relevant to neuroprotection, cognitive enhancement, and modulation of neurotransmitter systems.

One of the most compelling aspects of 3-(3-methoxy-2-methylphenyl)butan-1-amine is its structural similarity to known bioactive molecules. Researchers have leveraged computational modeling and high-throughput screening techniques to explore its interactions with target proteins. Initial findings indicate that this compound may bind to receptors and enzymes involved in inflammation, pain perception, and metabolic regulation. These interactions could pave the way for its use in treating conditions such as neurodegenerative diseases, chronic pain syndromes, and metabolic disorders.

The synthesis of 3-(3-methoxy-2-methylphenyl)butan-1-amine presents unique challenges due to the complexity of its aromatic substitution pattern. Advanced synthetic methodologies, including cross-coupling reactions and transition-metal catalysis, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further pharmacological evaluations. Recent advancements in synthetic chemistry have enabled more streamlined approaches, reducing costs and improving accessibility for research purposes.

From a medicinal chemistry perspective, the 3-(3-methoxy-2-methylphenyl)butan-1-amine scaffold offers opportunities for structure-based drug design. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This flexibility makes it an attractive candidate for generating a series of analogs with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

The potential applications of 3-(3-methoxy-2-methylphenyl)butan-1-amine extend beyond traditional small molecule drug development. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex biologics, including peptidomimetics and protein inhibitors. The growing interest in biologics as therapeutic agents underscores the importance of versatile chemical scaffolds like this one in modern drug discovery.

As research continues to uncover new biological targets and mechanisms, compounds like 3-(3-methoxy-2-methylphenyl)butan-1-amine are likely to play an increasingly significant role in addressing unmet medical needs. The integration of cutting-edge technologies such as artificial intelligence (AI)-assisted drug design and machine learning (ML)-based prediction models will further accelerate the discovery process. These tools can help identify promising derivatives of 1891285-83-8 by analyzing vast datasets and predicting their biological activity with high accuracy.

In conclusion, 3-(3-methoxy-2-methylphenyl)butan-1-amine (CAS No. 1891285-83-8) represents a compelling example of how structural innovation can drive pharmaceutical progress. Its unique chemical properties, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in the quest for novel therapeutics. As more research emerges on its potential applications across various disease areas, this compound is poised to make significant contributions to human health.

1891285-83-8 (3-(3-methoxy-2-methylphenyl)butan-1-amine) 関連製品

- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

- 1827328-91-5(Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine)

- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

- 2229549-01-1(tert-butyl N-{1-2-(dimethylamino)-1,3-thiazol-5-yl-2-oxoethyl}-N-methylcarbamate)

- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)